ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8941796
InChI: InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(20(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-12-14-21(32-3)22(15-19)33-4/h6-16,20H,5H2,1-4H3/b13-11+,23-16+
SMILES: CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.6 g/mol

ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC8941796

Molecular Formula: C27H26N2O5S

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C27H26N2O5S
Molecular Weight 490.6 g/mol
IUPAC Name ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C27H26N2O5S/c1-5-34-26(31)24-17(2)28-27-29(20(24)13-11-18-9-7-6-8-10-18)25(30)23(35-27)16-19-12-14-21(32-3)22(15-19)33-4/h6-16,20H,5H2,1-4H3/b13-11+,23-16+
Standard InChI Key DRBHAJZXDXQYFW-ZLCJPBNUSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C
SMILES CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C

Introduction

Ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties. The structural complexity of this molecule arises from its fused heterocyclic system and conjugated substituents.

Structural Features

The compound features a thiazolopyrimidine core fused with a pyrimidine ring and a thiazole ring. This heterocyclic framework is further functionalized with:

  • A conjugated (E)-phenylethenyl group at position 5.

  • A methoxy-substituted benzylidene group at position 2.

  • An ethoxycarbonyl group at position 6.

  • A methyl substituent at position 7.

These substituents contribute to the molecule's electronic properties and potential pharmacological activity.

Synthesis

The synthesis of ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions:

  • Preparation of the Thiazolopyrimidine Core: The thiazolopyrimidine framework is synthesized by cyclization reactions involving thiourea derivatives and β-keto esters under acidic or basic conditions.

  • Substitution Reactions: Functional groups such as the benzylidene and phenylethenyl moieties are introduced through condensation reactions using aldehydes or ketones.

This synthetic pathway ensures high specificity for the desired product while minimizing side reactions.

Biological Activity

Thiazolopyrimidine derivatives have been extensively studied for their pharmacological potential. While specific data on this compound may not be available in the provided sources, related compounds exhibit:

  • Anti-inflammatory Properties: Molecular docking studies suggest that these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .

  • Antimicrobial Activity: Structural analogs of thiazolopyrimidines have demonstrated efficacy against bacterial and fungal strains due to their ability to disrupt microbial cell walls or enzymes .

  • Anticancer Potential: The conjugated double bonds and aromatic substituents enhance binding to DNA or proteins involved in cancer cell proliferation .

Crystallographic Data

Crystallographic studies on related compounds reveal that:

  • The thiazole ring adopts a planar conformation.

  • The pyrimidine ring exhibits a half-chair conformation.

  • Intramolecular hydrogen bonding stabilizes the structure.

These features influence the compound's stability and interaction with biological targets.

Applications

Based on its structural features and known activities of similar compounds, ethyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate has potential applications in:

  • Drug development for inflammatory diseases.

  • Antimicrobial agents targeting resistant strains.

  • Cancer therapeutics through structure-based drug design.

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